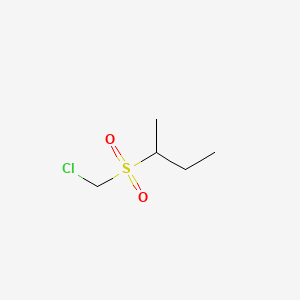
2-(Chloromethylsulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethylsulfonyl)butane is an organic compound characterized by the presence of a chloromethanesulfonyl group attached to a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylsulfonyl)butane typically involves the chlorination of butane derivatives. One common method includes the reaction of 1,3-butanediol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to yield the desired product . The reaction is usually carried out in an inert solvent like dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, sodium methoxide, and primary amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, alkenes, and sulfides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Chloromethylsulfonyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and materials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethylsulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity . The molecular targets and pathways involved include enzyme active sites and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobutane: A simpler alkyl chloride with similar reactivity but lacking the sulfonyl group.
Chloromethanesulfonyl chloride: A related compound used in similar applications but with different reactivity due to the presence of a sulfonyl chloride group.
Uniqueness
2-(Chloromethylsulfonyl)butane is unique due to its combination of a chloromethanesulfonyl group and a butane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
1830-46-2 |
|---|---|
Fórmula molecular |
C5H11ClO2S |
Peso molecular |
170.651 |
Nombre IUPAC |
2-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-3-5(2)9(7,8)4-6/h5H,3-4H2,1-2H3 |
Clave InChI |
DOHAERKBLQUMEC-UHFFFAOYSA-N |
SMILES |
CCC(C)S(=O)(=O)CCl |
Sinónimos |
Methane, chloro[(1-Methylpropyl)sulfonyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















